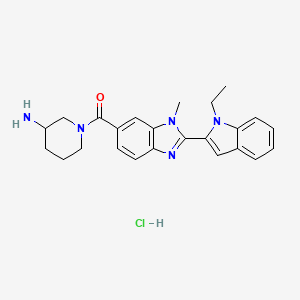
GSK106
Overview
Description
Mechanism of Action
Target of Action
GSK106, also known as this compound hydrochloride or (3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride, is an inactive control for the selective Protein Arginine Deiminase 4 (PAD4) inhibitors , GSK484 and GSK199 . PAD4 is an enzyme that mediates the transformation of protein arginine into citrulline .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citrullination pathway . Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases . .
Pharmacokinetics
It is soluble in dmso, dmf, ethanol, and pbs (ph 72), which may influence its bioavailability .
Action Environment
It is known that the compound should be stored at -20°c, sealed, and away from moisture . This suggests that temperature and humidity could potentially affect the stability of this compound.
Biochemical Analysis
Biochemical Properties
GSK106 hydrochloride interacts with the Protein Arginine Deiminase 4 (PAD4) but does not inhibit its function . PAD4 is an enzyme that mediates the transformation of protein arginine into citrulline . Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases .
Cellular Effects
The cellular effects of this compound hydrochloride are primarily related to its interaction with PAD4. It does not inhibit PAD4 nor does it prevent the citrullination of PAD4 target proteins or the formation of neutrophil extracellular traps in mouse or human neutrophils .
Molecular Mechanism
This compound hydrochloride acts as an inactive control for the selective PAD4 inhibitors, GSK484 and GSK199 . It does not inhibit PAD4 nor does it prevent the citrullination of PAD4 target proteins .
Temporal Effects in Laboratory Settings
It is known that this compound hydrochloride does not inhibit PAD4 nor does it prevent the citrullination of PAD4 target proteins .
Preparation Methods
The synthesis of GSK106 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps :
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of benzimidazole and indole rings.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions.
Final assembly: The final compound is assembled by coupling the intermediate compounds under specific reaction conditions.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
GSK106 undergoes several types of chemical reactions, including :
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GSK106 is primarily used as a control compound in scientific research to study the effects of selective PAD4 inhibitors . Its applications include:
Chemistry: this compound is used in binding and functional assays to understand the interactions between PAD4 inhibitors and their targets.
Biology: It helps in studying the role of citrullination in gene regulation and its implications in various biological processes.
Medicine: this compound is used in research related to immunological and inflammatory diseases, such as rheumatoid arthritis and cancers.
Industry: It is part of compound libraries used in drug discovery and development processes.
Comparison with Similar Compounds
GSK106 is compared with other PAD4 inhibitors, such as GSK484 and GSK199 . While GSK484 and GSK199 are potent and selective PAD4 inhibitors, this compound is an inactive compound used as a control in experiments. The similarities and differences between these compounds include:
GSK484: A selective PAD4 inhibitor with significant inhibitory activity.
GSK199: Another selective PAD4 inhibitor with reversible inhibition properties.
This compound: An inactive control compound with no inhibitory activity on PAD4.
The uniqueness of this compound lies in its role as a control compound, which is essential for validating the effects of active inhibitors in research studies.
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-[2-(1-ethylindol-2-yl)-3-methylbenzimidazol-5-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O.ClH/c1-3-29-20-9-5-4-7-16(20)13-22(29)23-26-19-11-10-17(14-21(19)27(23)2)24(30)28-12-6-8-18(25)15-28;/h4-5,7,9-11,13-14,18H,3,6,8,12,15,25H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFLFUQMWOJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C=C(C=C4)C(=O)N5CCCC(C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1652591-82-6 | |
| Record name | Methanone, (3-amino-1-piperidinyl)[2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzimidazol-6-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1652591-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper titled "Impact of GSK199 and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach"?
A1: Although the provided abstract lacks details on the specific findings, the title itself reveals the paper's core focus: investigating how two compounds, GSK199 and this compound, impact the stability and flexibility of Protein Arginine Deiminase 4 (PAD4) using computational methods []. This suggests the researchers employed computational chemistry and modeling techniques to simulate and analyze the binding interactions of these compounds with PAD4, aiming to understand how these interactions affect the enzyme's structural dynamics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


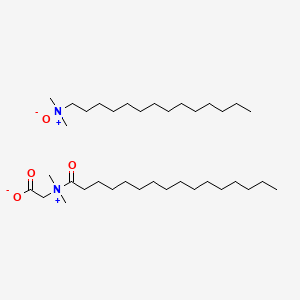
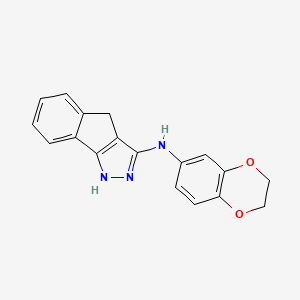
![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)
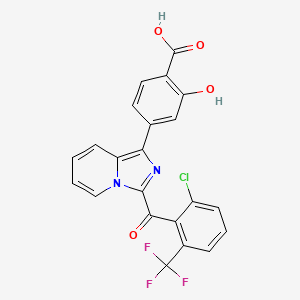

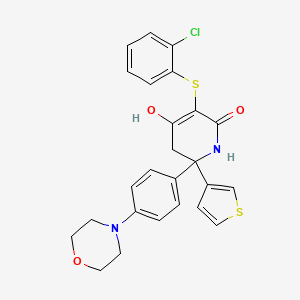

![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B607678.png)
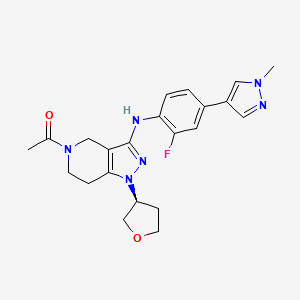

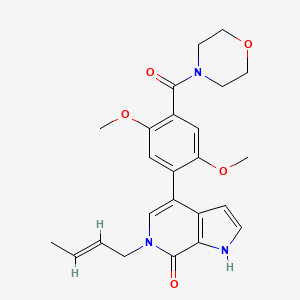

![4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid](/img/structure/B607692.png)
